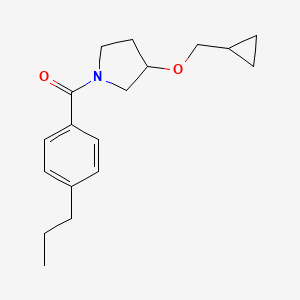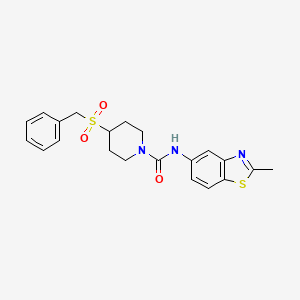![molecular formula C13H12F3N3O4 B6426049 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2034384-56-8](/img/structure/B6426049.png)
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea (abbreviated as TFMU) is a novel synthetic compound used in a variety of scientific research applications. It is a small molecule inhibitor of several enzymes, including the kinases, phosphatases and proteases. TFMU has the potential to be used as a therapeutic agent due to its ability to modulate enzymatic activity. Furthermore, TFMU has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and drug-target interactions. It has also been used to study the function of various receptors, such as the G-protein-coupled receptors (GPCRs), and to study the structure of proteins. Additionally, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been used in the study of diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is a small molecule inhibitor of several enzymes, including the kinases, phosphatases and proteases. It binds to the active site of the enzyme and inhibits its activity. This inhibition of enzymatic activity is reversible and can be used to modulate the activity of enzymes.
Biochemical and Physiological Effects
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the proliferation of cancer cells and to reduce inflammation in various animal models. Additionally, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been shown to inhibit the growth of several bacteria, including E. coli and S. aureus.
Advantages and Limitations for Lab Experiments
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is a relatively inexpensive and easily synthesized compound, making it an ideal choice for laboratory experiments. Furthermore, it is a reversible inhibitor, allowing for the modulation of enzymatic activity. However, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is a relatively large molecule and is not as potent as other small molecule inhibitors, making it less suitable for studies requiring high concentrations of inhibitors.
Future Directions
As 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, it has potential as a therapeutic agent. Furthermore, its ability to modulate enzymatic activity could be exploited in the development of novel drugs and treatments. Additionally, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea could be used to study the structure and function of various proteins and receptors, as well as to study diseases such as cancer, diabetes, and Alzheimer’s disease. Finally, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea could be used in the development of new assays and drug-target interactions.
Synthesis Methods
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is synthesized from 2,4-dioxo-1,3-oxazolidin-3-yl ethyl chloride and 4-(trifluoromethyl)phenyl isocyanate in the presence of a base. The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The reaction yields a pale yellow solid which is then purified by column chromatography or recrystallization. The product is then characterized by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c14-13(15,16)8-1-3-9(4-2-8)18-11(21)17-5-6-19-10(20)7-23-12(19)22/h1-4H,5-7H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVMMVJCAWIHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6425968.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-3-carboxamide](/img/structure/B6425973.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B6425980.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B6425993.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6426013.png)
![3-({1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6426025.png)
![3-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6426031.png)
![2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B6426033.png)

![3-{2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6426065.png)

![3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426083.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6426084.png)
![4-(3-methoxypyrrolidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426086.png)